molecular formula C13H16IN B146913 1-Ethyl-2,6-dimethylquinolinium iodide CAS No. 606-93-9

1-Ethyl-2,6-dimethylquinolinium iodide

Cat. No.: B146913
CAS No.: 606-93-9
M. Wt: 313.18 g/mol
InChI Key: GXVMUJRYBJJHTP-UHFFFAOYSA-M
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Description

1-Ethyl-2,6-dimethylquinolinium iodide (molecular formula: C₁₂H₁₄N⁺·I⁻; molecular weight: 299.15 g/mol) is a quinolinium-based ionic liquid characterized by an ethyl group at the 1-position and methyl groups at the 2- and 6-positions of the quinoline ring .

Properties

CAS No.

606-93-9

Molecular Formula

C13H16IN

Molecular Weight

313.18 g/mol

IUPAC Name

1-ethyl-2,6-dimethylquinolin-1-ium;iodide

InChI

InChI=1S/C13H16N.HI/c1-4-14-11(3)6-7-12-9-10(2)5-8-13(12)14;/h5-9H,4H2,1-3H3;1H/q+1;/p-1

InChI Key

GXVMUJRYBJJHTP-UHFFFAOYSA-M

SMILES

CC[N+]1=C(C=CC2=C1C=CC(=C2)C)C.[I-]

Canonical SMILES

CC[N+]1=C(C=CC2=C1C=CC(=C2)C)C.[I-]

Other CAS No.

606-93-9

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Molecular Formula Substituents Key Features Reference
1-Ethyl-2,6-dimethylquinolinium iodide C₁₂H₁₄N⁺·I⁻ 1-Ethyl, 2,6-methyl Moderate lipophilicity; iodide counterion
1,2,6-Trimethylquinolinium iodide C₁₂H₁₄N⁺·I⁻ 1,2,6-Methyl Higher symmetry; smaller alkyl groups
1-Ethyl-2,3,3-trimethylindole iodide C₁₃H₁₈IN Indole core with ethyl/methyl Used in fluorescent probes (λmax = 382 nm)
CAS 14696-39-0 (propenyl-bridged indolium) C₂₁H₂₈IN₂ Extended conjugation λmax = 546 nm; optical applications

Key Observations :

  • Substituent Effects: The ethyl group at position 1 in the target compound likely enhances solubility in organic solvents compared to methyl-substituted analogues (e.g., 1,2,6-trimethylquinolinium iodide) due to increased hydrophobicity .
  • Parent Ring Differences: Indole-based salts (e.g., 1-ethyl-2,3,3-trimethylindole iodide) exhibit distinct photophysical properties (e.g., lower λmax) compared to quinolinium derivatives, reflecting differences in π-conjugation .
Spectral and Photophysical Properties
  • Absorption Maxima: While direct data for this compound is unavailable, related compounds highlight substituent-driven trends. For example: Indole-based salts (e.g., compound 1a in ) show λmax = 382 nm in acetonitrile, attributed to localized π→π* transitions . Propenyl-bridged indolium salts (CAS 14696-39-0) exhibit λmax = 546 nm due to extended conjugation .
  • Fluorescence: Quinolinium salts are less commonly used as fluorescent probes compared to indole derivatives, which exhibit tunable emission for sensing applications (e.g., pH monitoring in cells) .
Physicochemical Properties
  • Solubility: Quinolinium salts with ethyl/methyl substituents are expected to dissolve in polar organic solvents (e.g., methanol, ethanol), similar to indole-based ionic liquids in .
  • Stability: Methyl and ethyl groups at the quinolinium core may enhance stability under acidic/alkaline conditions (pH 4–11), as observed for indole-derived probes in .

Q & A

Q. What methodologies validate the absence of hydrate forms in this compound?

  • Techniques :
  • Thermogravimetric Analysis (TGA) : Measure weight loss between 25–150°C; <1% loss indicates anhydrous form.
  • Karl Fischer Titration : Quantify residual water content (<0.5% w/w).
  • Powder XRD : Compare experimental patterns with simulated data from single-crystal structures .

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